molecular formula C17H26N2O3 B7827140 (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine CAS No. 947275-34-5

(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine

Cat. No.: B7827140
CAS No.: 947275-34-5
M. Wt: 306.4 g/mol
InChI Key: YFBKIGOBELWXJV-HNNXBMFYSA-N
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Description

(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is a piperazine derivative that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. The compound features a piperazine ring substituted with a benzyl group, a hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protecting group. This structural configuration imparts unique chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of Piperazine: The piperazine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atoms.

    Benzylation: The protected piperazine is then benzylated using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Hydroxymethylation: The benzylated piperazine undergoes hydroxymethylation, often using formaldehyde and a reducing agent like sodium borohydride.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and reduce the overall production time .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzyl group can be reduced to a methyl group using hydrogenation in the presence of a palladium catalyst.

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Trifluoroacetic acid

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives

    Reduction: Formation of methyl-substituted piperazine

    Substitution: Formation of free amine derivatives

Scientific Research Applications

(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, modulating the activity of these targets. The presence of the Boc group and the benzyl group can influence the binding affinity and selectivity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Lacks the Boc and hydroxymethyl groups, making it less versatile in chemical reactions.

    4-Benzyl-2-(hydroxymethyl)piperidine: Contains a piperidine ring instead of a piperazine ring, leading to different chemical properties and biological activities.

    N-Boc-4-benzylpiperidine:

Uniqueness

(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is unique due to the combination of the Boc protecting group, benzyl group, and hydroxymethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, and enhances its potential for use in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl (2S)-4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBKIGOBELWXJV-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657795
Record name tert-Butyl (2S)-4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947275-34-5
Record name tert-Butyl (2S)-4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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